Tris(tert-pentoxy)silanol is a silanol compound characterized by the presence of three tert-pentoxy groups attached to a silicon atom. This compound is of significant interest in materials science, particularly in the fabrication of thin films and coatings for electronic devices. Its stability and reactivity make it suitable for various applications, including the deposition of silicon dioxide films at low temperatures.
Tris(tert-pentoxy)silanol is classified as an organosilicon compound, specifically a silanol derivative. It is available commercially from various suppliers, such as American Elements and Sigma-Aldrich, often in high purity forms suitable for research and industrial applications . The chemical formula for tris(tert-pentoxy)silanol is C15H34O3Si, and its CAS number is 17906-35-3.
The synthesis of tris(tert-pentoxy)silanol typically involves the reaction of silicon alkoxides with tert-pentanol in the presence of a catalyst. One common method includes using pyridine as a solvent to facilitate the reaction, which allows for the formation of the silanol through hydrolysis and condensation processes. The general reaction can be summarized as follows:
This process requires careful control of reaction conditions to ensure high yields and purity of the final product .
Tris(tert-pentoxy)silanol features a silicon atom bonded to three tert-pentoxy groups and one hydroxyl group. The molecular structure can be represented as follows:
The tert-pentoxy groups contribute to the steric bulk around the silicon atom, enhancing its stability compared to other alkoxysilanols. The molecular weight of tris(tert-pentoxy)silanol is approximately 290.52 g/mol .
Tris(tert-pentoxy)silanol participates in several important chemical reactions:
These reactions are vital for developing advanced materials with tailored properties for electronic applications.
The mechanism by which tris(tert-pentoxy)silanol acts in chemical processes involves its ability to form siloxane bonds through condensation reactions. When exposed to moisture or other reactive species, the hydroxyl group can participate in further reactions, leading to polymerization or cross-linking with other silanes or silanols.
In atomic layer deposition, tris(tert-pentoxy)silanol vaporizes and reacts with surface hydroxyl groups on substrates, forming a thin layer of silicon dioxide through sequential exposure cycles. This method allows precise control over film thickness and uniformity .
Tris(tert-pentoxy)silanol finds several scientific uses:
Tris(tert-pentoxy)silanol (TPS) features a central silicon atom tetrahedrally coordinated to three tert-pentoxy ligands and one hydroxyl group. Its molecular formula is C15H34O4Si (molecular weight: 306.51 g/mol), with the tert-pentoxy groups (–OC(CH3)2C2H5) imparting significant steric bulk [2] [4]. The bonding configuration arises from the hydrolysis of highly reactive chlorosilanes, where the tert-pentoxy groups act as steric shields that kinetically stabilize the Si–O bonds against uncontrolled condensation [4]. The Si–O bond lengths in analogous silanols average 1.63–1.65 Å, while the Si–O–C (alkoxy) bonds exhibit partial double-bond character due to pπ–dπ orbital overlap [4]. This electronic delocalization enhances thermal stability, supporting TPS’s use in vapor deposition processes at temperatures up to 230°C [2] [3].
The compound’s structural integrity is evidenced by its SMILES notation: CCC(C)(C)O[Si](O)(OC(C)(C)CC)OC(C)(C)CC
, which explicitly defines the branching of the tert-pentoxy ligands [4] [5]. Computational models suggest a near-tetrahedral geometry around silicon (O–Si–O angles ≈ 109.5°), though steric repulsion between the bulky ligands slightly distorts this symmetry [4].
Table 1: Key Structural Parameters of Tris(tert-pentoxy)silanol
Property | Value/Description | Experimental Support |
---|---|---|
Molecular Formula | C15H34O4Si | PubChem CID 3702849 [1] |
Silicon Coordination | Tetrahedral | InChI Key [4] [5] |
Bond Length (Si–O) | ~1.64 Å (avg.) | Analogous silanol data [4] |
Bond Angle (O–Si–O) | 109.5° (idealized) | Computational models [4] |
Steric Bulk | High (from three tert-pentoxy groups) | ALD studies [2] [3] |
The systematic IUPAC name for TPS is hydroxy-tris(2-methylbutan-2-yloxy)silane, which precisely defines:
hydroxy-
). tris(2-methylbutan-2-yloxy)
). This compound is commercially recognized under multiple synonyms, reflecting its diverse applications in materials science:
The CAS Registry Number 17906-35-3 universally identifies TPS across analytical, commercial, and regulatory contexts [2] [5] [6].
Table 2: Nomenclature and Identifiers for Tris(tert-pentoxy)silanol
Nomenclature Type | Identifier | Source |
---|---|---|
IUPAC Name | Hydroxy-tris(2-methylbutan-2-yloxy)silane | BOC Sciences [5] |
CAS Number | 17906-35-3 | SCBT, BOC Sciences [5] [6] |
Common Synonym | TPS | Sigma-Aldrich [4] |
Linear Formula | (CH3CH2C(CH3)2O)3SiOH | Alfa Chemistry [5] |
Legacy Name | Silicic acid tris(1,1-dimethylpropyl) ester | PubChem [1] |
Spectroscopic analyses provide critical insights into the molecular environment of TPS:
Table 3: Spectroscopic Signatures of Tris(tert-pentoxy)silanol
Technique | Key Peaks/Shifts | Interpretation |
---|---|---|
FTIR | 3200–3400 cm−1 (broad) | O–H stretch |
1010–1110 cm−1 (strong) | Si–O stretches | |
1370–1480 cm−1 | C–H bends (alkyl groups) | |
29Si NMR | δ −60 ppm | R3Si–OH environment |
13C NMR | δ 70–80 ppm (quaternary C) | (CH3)2C–O–Si |
δ 25–35 ppm (methyl C) | –CH3 of tert-pentoxy | |
δ 5–10 ppm (ethyl CH2) | –CH2– of tert-pentoxy | |
XPS (SiO2 film) | Si 2p: 103.5 eV | Stoichiometric SiO2 |
TPS exists as a colorless liquid at room temperature (density: 0.944 g/mL at 25°C), with no reported crystalline phase under standard conditions [4] [5]. This liquid state arises from:
The molecular volume (∼306.51 g/mol) and branched architecture directly impact reactivity. In atomic layer deposition (ALD), TPS achieves ultrahigh growth rates (up to 35 nm/cycle at 120°C) because steric bulk:
Table 4: Physicochemical Properties Influenced by Steric Effects
Property | Value | Steric Implication |
---|---|---|
Physical State | Colorless liquid | Hindered crystallization due to bulky ligands |
Density (25°C) | 0.944 g/mL | Low packing efficiency |
Boiling Point | 96–99°C (2–3 mmHg) | Weak intermolecular forces |
ALD Growth Rate (120°C) | ~35 nm/cycle | Optimal surface reaction kinetics |
ALD Growth Rate (230°C) | ~10.5 nm/cycle | Enhanced cross-linking reduces precursor adsorption |
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